N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine
Overview
Description
“N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine” is a compound that belongs to the imidazopyridine class . Imidazopyridines are known to play a crucial role in numerous disease conditions. They have been found to have various biological activities, including acting as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an imidazole ring fused with a pyridine moiety . This structural resemblance to purines has prompted biological investigations to assess their potential therapeutic significance .Scientific Research Applications
1. Synthesis Methods
- A novel method for synthesizing imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives, utilizing ethyl tertiary amines as carbon sources in a Cu-catalyzed aerobic oxidative environment, was reported by Rao, Mai, and Song (2017). This approach features a broad substrate scope and good functional group tolerance, offering valuable products (Rao, Mai, & Song, 2017).
- Wang et al. (2015) developed an efficient synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines through a catalyst-free process, emphasizing high regioselectivity and good yields (Wang et al., 2015).
2. Potential Biological Applications
- Research by Starrett et al. (1989) explored the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents. While these compounds did not display significant antisecretory activity, several showed promising cytoprotective properties (Starrett et al., 1989).
- Temple et al. (1987) investigated the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, initially as potential anticancer agents. However, their biological studies indicated these compounds were less active than expected (Temple et al., 1987).
3. Chemical Behavior and Properties
- Abe et al. (2010) conducted a study on ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates, observing interesting proton signal behaviors in their 1H-NMR spectra in deuteriochloroform. This provided insights into the conformational changes of these compounds (Abe et al., 2010).
Mechanism of Action
Target of Action
Imidazopyridine derivatives, a group to which this compound belongs, are known to interact with various targets, including gaba a receptors , NO synthases , and possibly others. These targets play crucial roles in numerous disease conditions .
Mode of Action
Imidazopyridine derivatives have been identified as no synthase inhibitors, showing high selectivity for the inducible isoform . They can also act as positive allosteric modulators of GABA A receptors .
Biochemical Pathways
Imidazopyridines can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more . They can also activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Result of Action
Imidazopyridine derivatives have been shown to inhibit microtubule assembly formation in certain cell lines , and to inhibit NO synthases .
Properties
IUPAC Name |
N-ethyl-3-methylimidazo[4,5-b]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-3-10-9-12-7-5-4-6-11-8(7)13(9)2/h4-6H,3H2,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPDAEKFJPDGMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1C)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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